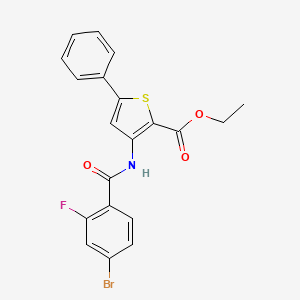

Ethyl 3-(4-bromo-2-fluorobenzamido)-5-phenylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

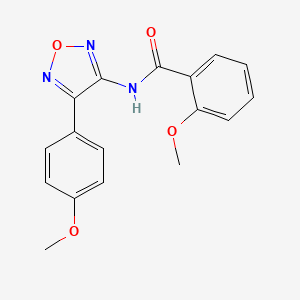

This compound is likely an organic molecule consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with an ethyl carboxylate group, a phenyl group, and a 4-bromo-2-fluorobenzamido group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the phenyl and ethyl carboxylate groups, and the addition of the 4-bromo-2-fluorobenzamido group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, the phenyl ring, and the 4-bromo-2-fluorobenzamido group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used and the conditions under which the compound was synthesized .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromo and fluoro substituents on the benzamido group could potentially undergo substitution reactions. The carboxylate group could participate in esterification or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and amide groups could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption properties .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

- Synthesis and Biological Evaluation : A study presented the synthesis and in vitro anticancer activity of ethyl 9-(2-fluorobenzyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate, indicating potential development for anticancer activity based on low IC50 values in human chronic myelogenous leukaemia (CML) K562 cell line (Mohideen et al., 2017).

Molecular Engineering for Photodetectors

- Polymer Photodetectors : Research on modified 3,4-ethylenedioxythiophene as the conjugated side chain in polymers significantly decreased the dark current of polymer photodetectors without greatly affecting photovoltaic properties, enhancing detectivity. This suggests a method for improving the sensitivity of polymer-based photodetectors (Zhang et al., 2015).

Chemical Synthesis Techniques

- Annulation Methods : A phosphine-catalyzed [4 + 2] annulation technique was developed, using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon for the synthesis of highly functionalized tetrahydropyridines, showcasing a method for creating complex organic structures with excellent yields and regioselectivity (Zhu et al., 2003).

Fluorescent Sensors

- Fluorescent pH Sensor : A study described the synthesis and application of a heteroatom-containing organic fluorophore for enzyme-free glucose sensing, highlighting its use as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. This research demonstrates the versatility of molecularly engineered materials in sensing applications (Yang et al., 2013).

Mecanismo De Acción

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a pharmaceutical or biologically active compound, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[(4-bromo-2-fluorobenzoyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFNO3S/c1-2-26-20(25)18-16(11-17(27-18)12-6-4-3-5-7-12)23-19(24)14-9-8-13(21)10-15(14)22/h3-11H,2H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVZDVVIIDDWCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2819397.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)

![2-(4-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2819405.png)

![9-(2,5-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2819406.png)